1,8-Octane diisothiocyanate chemical properties and structure
1,8-Octane diisothiocyanate chemical properties and structure
An In-Depth Technical Guide to 1,8-Octane Diisothiocyanate: Properties, Synthesis, and Applications in Bioconjugation and Material Science
Introduction
1,8-Octane diisothiocyanate is a linear, bifunctional organic compound featuring a flexible eight-carbon aliphatic chain capped at both ends by highly reactive isothiocyanate (-N=C=S) groups.[1][2] This symmetrical structure makes it an invaluable homobifunctional crosslinking agent for researchers in drug development, chemical biology, and material science. The octane spacer provides a defined spatial separation of approximately 11-12 Å between conjugated molecules, a critical parameter in the design of biological probes and polymer architectures. The isothiocyanate moieties serve as versatile electrophilic handles that react efficiently with primary amines and other nucleophiles to form stable covalent bonds, primarily thiourea linkages.[3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 1,8-octane diisothiocyanate, offering field-proven insights for its effective utilization in a research setting.
Section 1: Molecular Structure and Physicochemical Properties
The defining features of 1,8-octane diisothiocyanate are its two terminal isothiocyanate groups and the connecting C8 alkyl chain. This structure imparts a combination of high reactivity and conformational flexibility. The linear octane backbone is non-polar, influencing the solubility and interaction of the molecule within different chemical environments.
Structural Representation:
S=C=N-(CH₂)₈-N=C=S
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 1,8-Octane Diisothiocyanate.
| Property | Value | Source |
| CAS Number | 56312-14-2 | [1][4][5] |
| Molecular Formula | C₁₀H₁₆N₂S₂ | [1][4] |
| Molecular Weight | 228.38 g/mol | [1][4] |
| SMILES | S=C=NCCCCCCCCN=C=S | [1] |
| InChI Key | LVGANCPXXODGKA-UHFFFAOYSA-N | [1][2] |
| Purity | Typically ≥97% | [5] |
| logPoct/wat | 3.533 (Calculated) | [1] |
| Water Solubility | -3.87 (Log10 of WS in mol/l, Calculated) | [1] |
Section 2: The Chemistry of the Isothiocyanate Group
The utility of 1,8-octane diisothiocyanate is rooted in the reactivity of the isothiocyanate functional group (-N=C=S). The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it susceptible to nucleophilic attack.
The primary reaction of interest for bioconjugation is the reaction with primary amines, such as the ε-amino group of lysine residues in proteins, to form a stable N,N'-disubstituted thiourea linkage. This reaction proceeds readily under mild, slightly alkaline conditions (pH 8.0-9.0) and does not require a catalyst. The stability of the resulting thiourea bond is a significant advantage for creating permanent crosslinks in biological assemblies. Isothiocyanates can also react with other nucleophiles, such as thiols (cysteine residues), although the reaction with amines is generally more rapid and widely utilized.
Section 3: Synthesis of 1,8-Octane Diisothiocyanate
The synthesis of isothiocyanates is a well-established field in organic chemistry.[6] A common and effective method for preparing 1,8-octane diisothiocyanate involves a two-step, one-pot reaction starting from its corresponding primary diamine, 1,8-diaminooctane.[7] The amine is first treated with carbon disulfide in the presence of a base (like triethylamine) to form an intermediate dithiocarbamate salt. This salt is then decomposed using a desulfurating agent to yield the final diisothiocyanate product.
Representative Synthesis Protocol:
-
Formation of Dithiocarbamate Salt: To a stirred solution of 1,8-diaminooctane (1 equivalent) and triethylamine (2.2 equivalents) in a suitable solvent like dichloromethane (DCM) at 0 °C, carbon disulfide (2.2 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours to ensure the complete formation of the bis(dithiocarbamate) salt intermediate.
-
Desulfurization: The reaction mixture is cooled again to 0 °C. A desulfurating agent, such as tosyl chloride or propane phosphonic acid anhydride (T3P®), is added portion-wise.[6] The reaction is allowed to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography on silica gel to yield pure 1,8-octane diisothiocyanate.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 1,8-Octane Diisothiocyanate.
Section 4: Spectroscopic Characterization
Unambiguous characterization of 1,8-octane diisothiocyanate is crucial for confirming its identity and purity before use in sensitive applications.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a very strong, broad, and characteristic absorption band between 2100-2200 cm⁻¹. This band corresponds to the asymmetric stretching vibration of the -N=C=S group. The presence of C-H stretching vibrations around 2850-2950 cm⁻¹ from the octane chain will also be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is relatively simple, showing signals corresponding to the methylene (-CH₂-) protons of the octane chain. The protons alpha to the nitrogen atom (N-CH₂) typically appear as a triplet around 3.5 ppm, with the remaining protons of the alkyl chain appearing as multiplets between 1.3 and 1.8 ppm.
-
¹³C NMR: The carbon spectrum will show signals for the alkyl carbons. A notable feature for isothiocyanates is that the signal for the -N=C=S carbon can be very broad or even unobservable ("near-silent").[8] This phenomenon is caused by the quadrupolar relaxation of the ¹⁴N nucleus and the structural flexibility around the isothiocyanate group, an expert insight crucial for correct spectral interpretation.[8]
-
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 228.38.[4] The fragmentation pattern will be consistent with the cleavage of the alkyl chain.
Section 5: Core Applications in Research and Development
The homobifunctional nature of 1,8-octane diisothiocyanate makes it a versatile tool for covalently linking molecules.
Bioconjugation and Protein Crosslinking
A primary application is the crosslinking of proteins. By reacting with primary amine groups on protein surfaces (primarily the side chains of lysine residues), the molecule can form both intramolecular (within the same protein) and intermolecular (between different proteins) crosslinks. This is widely used in:
-
Structural Biology: To stabilize protein complexes for structural analysis (e.g., X-ray crystallography or cryo-EM).
-
Cell Biology: To "trap" transient protein-protein interactions for identification and study.
-
Enzyme Immobilization: To covalently attach enzymes to solid supports, enhancing their stability and reusability.
Experimental Protocol: Protein Crosslinking
-
Protein Preparation: Prepare the protein of interest in an amine-free buffer (e.g., PBS or HEPES) at a pH of 8.0-8.5. The protein concentration should be optimized for the specific application (e.g., lower concentrations favor intramolecular crosslinking).
-
Crosslinker Preparation: Prepare a fresh stock solution of 1,8-octane diisothiocyanate in a dry, water-miscible organic solvent like DMSO or DMF.
-
Reaction: Add the crosslinker solution to the protein solution in a dropwise manner while gently stirring. A typical starting point is a 10- to 50-fold molar excess of crosslinker over protein.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 30 minutes to 2 hours.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted isothiocyanate groups.
-
Analysis: Analyze the crosslinking products using SDS-PAGE. Intermolecular crosslinking will result in higher molecular weight bands corresponding to dimers, trimers, etc.
Protein Crosslinking Diagram
Caption: Covalent crosslinking of two protein units via 1,8-Octane Diisothiocyanate.
Polymer and Material Science
1,8-Octane diisothiocyanate can serve as a monomer in polyaddition reactions. When reacted with diamines, it forms polythioureas, a class of polymers with applications in chemosensors, metal ion absorption, and as engineering materials due to their strong hydrogen-bonding networks. The flexible C8 spacer imparts elastomeric properties to the resulting polymers.
Section 6: Safety and Handling
Isothiocyanates are reactive compounds and should be handled with care. While a specific, comprehensive safety data sheet for 1,8-octane diisothiocyanate is not always available, data from analogous compounds suggest the following precautions:
-
Hazards: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[9] All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Isothiocyanates are sensitive to moisture, which can lead to their decomposition.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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PubMed Central (PMC). (2023). Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. Retrieved from [Link]
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